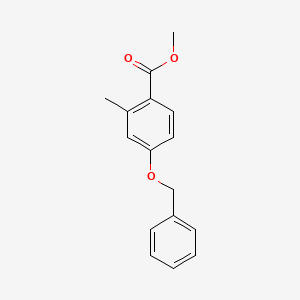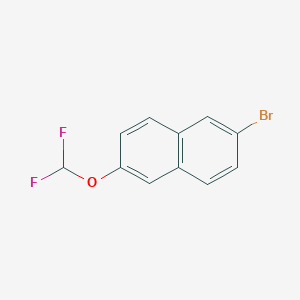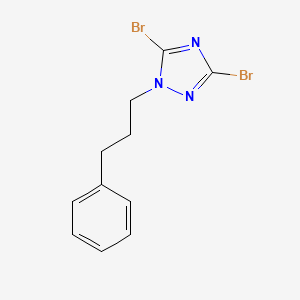
3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also contains a phenylpropyl group and two bromine atoms attached to the triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly reactive. The phenylpropyl group could contribute to the compound’s lipophilicity .科学的研究の応用
3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole has been studied extensively in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. It has also been used in the synthesis of various other compounds, such as the antiviral drug acyclovir. In addition, it has been used in the synthesis of polymers and other materials for use in industrial applications.
作用機序
The mechanism of action of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition of COX-2 has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The anti-inflammatory and anti-cancer properties of this compound have been demonstrated in numerous studies. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
実験室実験の利点と制限
The use of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it cost-effective for research purposes. Secondly, it is a versatile compound, meaning that it can be used in a wide range of experiments. Finally, it is relatively safe to use, with no known toxic effects.
The main limitation of this compound is that its mechanism of action is not fully understood. This means that it is difficult to predict the effects of its use in laboratory experiments. In addition, it is not always easy to obtain a pure form of the compound, as it can be contaminated with other compounds during synthesis.
将来の方向性
The potential applications of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole are vast, and there are many possible future directions for research. For example, further studies could be conducted to investigate the mechanism of action of this compound and to develop new drugs based on its anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to improve the synthesis process, to develop new materials based on this compound, and to investigate its potential applications in other areas, such as food science and cosmetics.
合成法
3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is synthesized via a series of reactions. The first step involves the reaction of 3-phenylpropionic acid with sodium azide to form 3-phenylpropionyl azide. This is then reacted with bromine in an aqueous solution of sodium hydroxide to form 3,5-dibromo-1-phenylpropionyl azide. Finally, the azide is reacted with sodium hydroxide to form this compound.
Safety and Hazards
特性
IUPAC Name |
3,5-dibromo-1-(3-phenylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBVOCACDEGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)
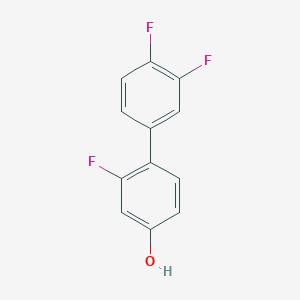
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)
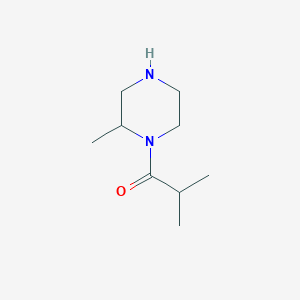

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)
![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)
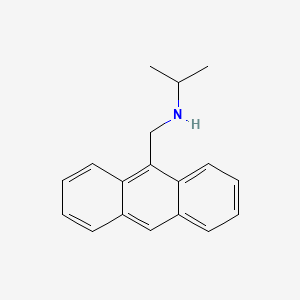
![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)

